
Momilactone B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Momilactone B is an organooxygen compound and an organic heterotricyclic compound.
Momilactone B is a natural product found in Oryza sativa with data available.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Momilactone B, originally identified as an allelochemical in rice, exhibits significant anticancer activity. Studies have demonstrated its ability to induce apoptosis in human lymphoma cells, including leukemic T cells, via caspase and mitochondria pathways (Lee et al., 2008). Further, it has been observed to cause apoptosis and G1 arrest in the cell cycle of human monocytic leukemia U937 cells, influencing pRB phosphorylation and inducing the cyclin-dependent kinase inhibitor p21Waf1/Cip1 (Park et al., 2014).
Role in Plant Defense and Stress Tolerance
Momilactone B plays a crucial role in plant defense mechanisms. It is involved in allelopathic interactions in rice, inhibiting the growth of competing plant species through its release into the environment (Kato‐Noguchi, 2004). Additionally, momilactone B has been linked to rice drought and salinity tolerance, suggesting its potential in developing bioactive agents to mitigate such stresses (Xuan et al., 2016).
Impact on Protein Expression and Development
In Arabidopsis thaliana, momilactone B affects protein expression related to plant growth and stress responses. It inhibits the accumulation of proteins involved in metabolic turnover and cell structure production, thereby impacting seedling growth (Kato‐Noguchi & Kitajima, 2015).
Antimicrobial and Allelopathic Properties
Momilactone B possesses both antimicrobial and allelopathic properties, contributing to plant defense against pathogens and competitive plants. A study on yeast mutants resistant to momilactone B has provided insights into its broad bioactivity, including its antifungal activity (Tomita et al., 2021).
Use as Agricultural Chemicals
Considering its allelopathic and cytotoxic properties, momilactone B and related compounds are being explored as potential agricultural chemicals. Their effectiveness against various plant and cancer cell lines makes them promising candidates for crop-friendly herbicides, as well as antifungal and antibacterial agents (Zhao et al., 2018).
Eigenschaften
CAS-Nummer |
51415-08-8 |
|---|---|
Produktname |
Momilactone B |
Molekularformel |
C20H26O4 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
(1S,2R,5R,12R,18R)-5-ethenyl-13-hydroxy-5,12-dimethyl-10,14-dioxapentacyclo[11.2.2.11,9.02,7.012,18]octadec-7-en-11-one |
InChI |
InChI=1S/C20H26O4/c1-4-17(2)6-5-13-12(10-17)9-14-15-18(3,16(21)24-14)20(22)8-7-19(13,15)11-23-20/h4,9,13-15,22H,1,5-8,10-11H2,2-3H3/t13-,14?,15+,17-,18+,19+,20?/m1/s1 |
InChI-Schlüssel |
SONPFFIKLYCKOY-WXVXRDCTSA-N |
Isomerische SMILES |
C[C@]1(CC[C@@H]2C(=CC3[C@@H]4[C@]25CCC([C@@]4(C(=O)O3)C)(OC5)O)C1)C=C |
SMILES |
CC1(CCC2C(=CC3C4C25CCC(C4(C(=O)O3)C)(OC5)O)C1)C=C |
Kanonische SMILES |
CC1(CCC2C(=CC3C4C25CCC(C4(C(=O)O3)C)(OC5)O)C1)C=C |
Synonyme |
momilactone B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



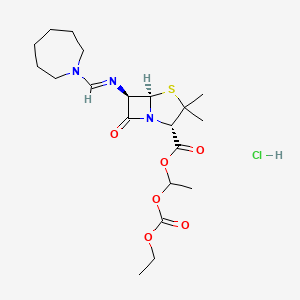

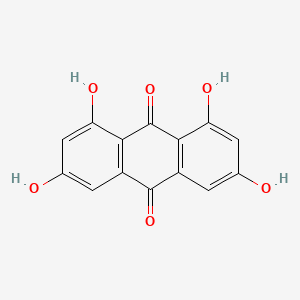

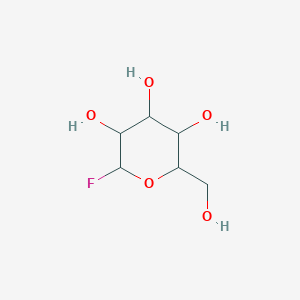
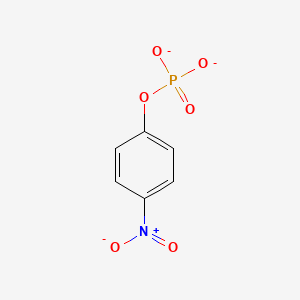
![4-[4-(4-acetylphenyl)-1-piperazinyl]-N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide](/img/structure/B1229867.png)
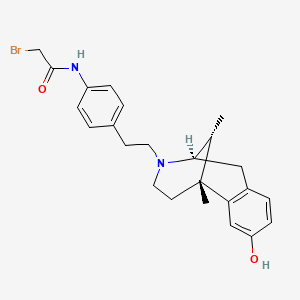
![5-Nitro-2-furancarboxylic acid [2-oxo-2-[3-(1-piperidinylsulfonyl)anilino]ethyl] ester](/img/structure/B1229871.png)


![acetic acid [3-oxo-2-(trifluoromethyl)-4H-1,4-benzoxazin-2-yl] ester](/img/structure/B1229878.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-diethoxy-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1229879.png)
